3-Metoxiisoxazol-5-carboxamida

Descripción general

Descripción

Molecular Structure Analysis

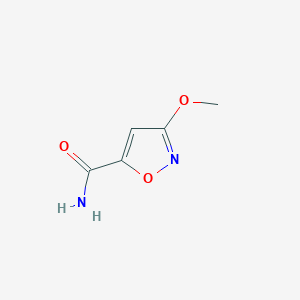

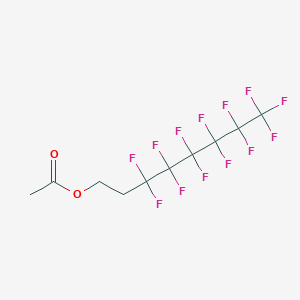

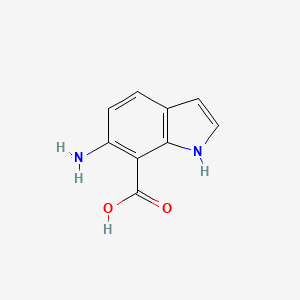

The molecular formula of 3-Methoxyisoxazole-5-carboxamide is C5H6N2O3. It is a derivative of isoxazole, a heterocyclic organic compound that contains nitrogen, oxygen, and carbon in its ring structure.Chemical Reactions Analysis

Isoxazole derivatives have been found to have potent to moderate activities against various cancer cell lines . The most potent compound against COX-1 and COX-2 enzymes was found to be A13, with IC50 values of 64 and 13 nM, respectively .Physical And Chemical Properties Analysis

The molecular weight of 3-Methoxyisoxazole-5-carboxamide is 142.11 g/mol.Aplicaciones Científicas De Investigación

Inhibición Enzimática

La porción carboxamida en compuestos como la 3-Metoxiisoxazol-5-carboxamida puede formar enlaces de hidrógeno con una variedad de enzimas y proteínas, lo que en muchos casos, inhibe su actividad . Esta propiedad la convierte en una candidata potencial para el desarrollo de inhibidores enzimáticos.

Propiedades Anticancerígenas

Se ha realizado investigación dirigida a diseñar y sintetizar una serie de derivados de fenil-isoxazol carboxamida para evaluar sus propiedades anticancerígenas . La presencia de la porción carboxamida podría potencialmente mejorar las propiedades anticancerígenas de estos compuestos.

Diseño de Fármacos

La porción carboxamida en compuestos como la this compound se puede utilizar en el diseño de nuevos fármacos . Su capacidad para formar enlaces de hidrógeno con varias enzimas y proteínas se puede aprovechar para diseñar fármacos con interacciones específicas de destino.

Síntesis de Nuevos Compuestos

La this compound puede servir como reactivo en la síntesis de nuevos compuestos . Por ejemplo, se puede utilizar en reacciones de esterificación de ésteres de carbodiimida alquílicos de Click/aza-Michael o Click/oligoméricos .

Preparación de Derivados Bioactivos

La this compound se puede utilizar en la preparación de derivados de aminopirazol amida, que han mostrado potencial como inhibidores de la quinasa Raf en células de melanoma .

Desarrollo de Pirroles Polifuncionalizados

La this compound se puede utilizar en la preparación de trifluorometoxifenil (tiazol)pirroles y otros pirroles polifuncionalizados con heterociclos a través de la heterociclización en cadena . Estos compuestos tienen aplicaciones potenciales en diversos campos de la química medicinal.

Safety and Hazards

Direcciones Futuras

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . Therefore, the future direction in this field could involve developing alternate metal-free synthetic routes for the synthesis of isoxazoles .

Mecanismo De Acción

Target of Action

These compounds bind to various biological targets based on their chemical diversity .

Mode of Action

For instance, some isoxazole derivatives inhibit the COX enzyme, leading to a decrease in prostaglandin production .

Biochemical Pathways

Isoxazole derivatives are known to have broad-spectrum pharmacological activities . They are part of many biodynamic agents due to the presence of an azole with an oxygen atom next to the nitrogen .

Pharmacokinetics

The molecular weight of 3-methoxyisoxazole-5-carboxamide is 14211 g/mol , which is within the optimal range for oral bioavailability in drug design.

Result of Action

Some isoxazole derivatives have shown potent antioxidant and antibacterial activities .

Análisis Bioquímico

Biochemical Properties

3-Methoxyisoxazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . The nature of these interactions often involves binding to the active site of the enzyme, inhibiting its activity, and thereby modulating the biochemical pathways associated with inflammation.

Cellular Effects

3-Methoxyisoxazole-5-carboxamide influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in the inflammatory response by inhibiting COX-2 activity . Additionally, it impacts cellular metabolism by altering the production of metabolites associated with inflammation and pain.

Molecular Mechanism

The molecular mechanism of 3-Methoxyisoxazole-5-carboxamide involves its binding interactions with biomolecules. It acts as an inhibitor of COX-2, binding to the enzyme’s active site and preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition leads to a decrease in the production of inflammatory mediators, thereby exerting its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methoxyisoxazole-5-carboxamide have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it maintains its inhibitory effects on COX-2 activity, leading to sustained anti-inflammatory effects in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 3-Methoxyisoxazole-5-carboxamide vary with different dosages in animal models. At lower doses, it effectively inhibits COX-2 activity without significant adverse effects. At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and renal toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

3-Methoxyisoxazole-5-carboxamide is involved in metabolic pathways related to inflammation and pain. It interacts with enzymes such as COX-2, modulating the production of prostaglandins and other inflammatory mediators . This interaction affects metabolic flux and metabolite levels, contributing to its anti-inflammatory and analgesic properties.

Transport and Distribution

Within cells and tissues, 3-Methoxyisoxazole-5-carboxamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to sites of inflammation, where it exerts its effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for target proteins.

Subcellular Localization

The subcellular localization of 3-Methoxyisoxazole-5-carboxamide is primarily within the cytoplasm, where it interacts with COX-2 and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating inflammatory pathways.

Propiedades

IUPAC Name |

3-methoxy-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-9-4-2-3(5(6)8)10-7-4/h2H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTICMJSQEBVATD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8-Dibromo-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B1646859.png)

![2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1646864.png)

![[(5-Methyl-1H-indol-2-yl)methyl]amine](/img/structure/B1646878.png)

![3-(3-Aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1646927.png)